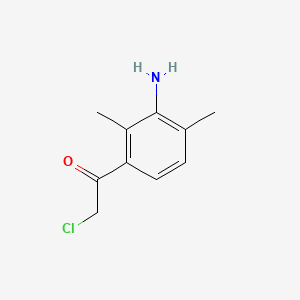![molecular formula C5H10O5 B561445 XYLOSE, D-, [1-14C] CAS No. 19588-10-4](/img/no-structure.png)
XYLOSE, D-, [1-14C]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Xylose, also known as (+)-Xylose or Wood sugar, is a monosaccharide of the aldopentose type, which means that it contains five carbon atoms and includes an aldehyde functional group . It is a sugar first isolated from wood, and named for it . Xylose is classified as a monosaccharide, a type of sugar that is normally easily absorbed by the intestines . It is derived from hemicellulose, one of the main constituents of biomass .
Synthesis Analysis
Xylose is a major component of lignocellulose and the second most abundant sugar present in nature . The efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from xylose .Molecular Structure Analysis
The molecular structure of xylose consists of five carbon atoms, ten hydrogen atoms, and five oxygen atoms . It is a monosaccharide with a linear chain structure and a chemical formula of C5H10O5 . The acyclic form of xylose has a chemical formula HOCH2(CH(OH))3CHO .Chemical Reactions Analysis
The catalytic effect of Lewis acid on xylose conversion to furfural has been widely reported . The reaction network and kinetics were developed, where Al(OH)2+ was identified as the catalytically active species for isomerization between xylose, lyxose, and xylulose, while both Al(OH)2+ and H+ catalyze the sugar dehydration to furfural and side reactions leading to humins .Physical And Chemical Properties Analysis
Xylose appears as monoclinic needles or prisms . It has a density of 1.525 g/cm3 at 20 °C and a melting point of 144 to 145 °C .Direcciones Futuras
Xylose is considered to be a promising renewable resource for producing biofuels and chemicals . The suitability of xylanases for its application in food and feed, paper and pulp, textile, pharmaceuticals, and lignocellulosic biorefinery has led to an increase in demand of xylanases globally . After optimization, a furfural yield up to 90% from 1 M xylose was achieved over 40 mM AlCl3 and 100 mM HCl at 160 °C and 12 min .
Propiedades
Número CAS |
19588-10-4 |
|---|---|
Nombre del producto |
XYLOSE, D-, [1-14C] |
Fórmula molecular |
C5H10O5 |
Peso molecular |
152.122 |
Nombre IUPAC |
(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+2 |
Clave InChI |
PYMYPHUHKUWMLA-GQVCXODWSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Sinónimos |
XYLOSE, D-, [1-14C] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)
![N'-[4-(Chloroacetyl)-1H-imidazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B561368.png)
![(4-amino-6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B561370.png)

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)
![3,7-Bis(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3,7-diaza-5-phosphanonane-1,9-diol 5-oxide](/img/structure/B561375.png)
![3-Oxa-8,11-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B561377.png)


![1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol](/img/structure/B561383.png)